molecular formula C11H12O3 B13072109 2-(Furan-2-carbonyl)cyclohexan-1-one

2-(Furan-2-carbonyl)cyclohexan-1-one

Cat. No.: B13072109
M. Wt: 192.21 g/mol
InChI Key: JAPWLIQHRLXBEU-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carbonyl)cyclohexan-1-one typically involves the reaction of furan derivatives with cyclohexanone under specific conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach is the use of gold-catalyzed cyclizations of diols and triols to form the furan ring .

Industrial Production Methods

Industrial production of furan derivatives often involves the use of biomass as a starting material. Furfural and 5-hydroxymethylfurfural are key intermediates derived from biomass that can be further processed to produce various furan compounds . The transition from laboratory-scale synthesis to large-scale industrial production requires optimization of reaction conditions and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carbonyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-carbonyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-carbonyl)cyclohexan-1-one involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, and the carbonyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-carbonyl)cyclohexan-1-one is unique due to its combination of a furan ring and a cyclohexanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(furan-2-carbonyl)cyclohexan-1-one

InChI

InChI=1S/C11H12O3/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2

InChI Key

JAPWLIQHRLXBEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CC=CO2

Origin of Product

United States

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